Reduced Rotatable Bond Count Versus Linear N-Butyl Analog Confers Conformational Advantage
The target compound N-(4-methoxybenzyl)-2-methylpropan-1-amine possesses 5 rotatable bonds due to its branched isobutyl architecture, compared with 6 rotatable bonds for the direct linear analog N-(4-methoxybenzyl)-1-butanamine (CAS 3910-58-5) [1]. This one-bond reduction in conformational freedom is significant under the Veber framework, where compounds with ≤10 rotatable bonds demonstrate improved oral bioavailability probability; every rotatable bond reduction within this range correlates with enhanced binding efficiency due to lower entropic penalty upon target engagement [2].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 5 rotatable bonds (PubChem/Cactvs computed) |
| Comparator Or Baseline | N-(4-Methoxybenzyl)-1-butanamine (CAS 3910-58-5): 6 rotatable bonds |
| Quantified Difference | Δ = −1 rotatable bond (16.7% reduction) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) and ChemSpider structural analysis |
Why This Matters
Lower rotatable bond count is quantitatively associated with higher probability of oral bioavailability and improved ligand efficiency, providing a procurement rationale for lead optimization programs prioritizing conformational restriction.
- [1] PubChem. N-(4-Methoxybenzyl)-2-methylpropan-1-amine (CID 4717630): Rotatable Bond Count = 5 (Cactvs 3.4.8.24). View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. doi:10.1021/jm020017n. View Source
